molecular formula C14H16ClN B1253347 Dibenzylamine hydrochloride CAS No. 20455-68-9

Dibenzylamine hydrochloride

Cat. No.: B1253347
CAS No.: 20455-68-9
M. Wt: 233.73 g/mol
InChI Key: QEUMNQFVAMSSNS-UHFFFAOYSA-N
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Description

Dibenzylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H16ClN and its molecular weight is 233.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Effects

Dibenzylamine hydrochloride, also known as Dibenamine, has been studied for its pharmacological effects, particularly as a sympatholytic and adrenolytic drug. It is notable for increasing peripheral blood flow and elevating skin temperature, with minimal impact on arterial blood pressure in normotensive individuals. Its properties are useful in treating peripheral vascular disorders, and it has been shown to reduce blood pressure to near-normal levels in patients with benign or moderately advanced essential hypertension. The drug functions by blocking the receptors innervated by excitatory adrenergic fibers, significantly reducing the pressor response to epinephrine (Hanno, 1949).

Metabolic Effects

Research on this compound includes studies on its impact on the metabolism of substances like epinephrine. Dibenamine, a powerful adrenergic blocking agent, modifies the pharmacological effects of epinephrine and reduces its toxicity. It has been shown to facilitate a significant increase in the dose of epinephrine tolerated, with corresponding increases in the quantity of urinary metabolites (Schayer, Kennedy, & Smiley, 1953).

Protective Effects Against Toxins

Dibenamine hydrochloride has been studied for its protective effects against toxins like carbon tetrachloride. It appears to protect rats against the hepatotoxic effects of carbon tetrachloride by impairing microsomal enzymes that catalyze the formation of free radical derivatives of the toxin. This suggests a potential role in mitigating liver damage induced by certain chemicals (Maling et al., 1974).

Influence on Circulating Plasma Volume

This compound has also been associated with changes in circulating plasma volume. Studies have shown that the drug can lead to a marked increase in circulating plasma volume in certain conditions, suggesting its potential in managing blood volume and flow in clinical scenarios (Williams & Rodbard, 1960).

Metabolism and Biotransformation

The metabolism and biotransformation of Dibenzylamine have been extensively studied. Research indicates that N-oxidation is a major metabolic process for dibenzylamine, with a significant portion being converted to NN-dibenzylhydroxylamine. These insights are valuable for understanding the pharmacokinetics and potential therapeutic applications of the compound (Beckett, Coutts, & Gibson, 1975).

Safety and Hazards

Dibenzylamine is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Biochemical Analysis

Biochemical Properties

Dibenzylamine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as N-substituted formamide deformylase, which is produced by Arthrobacter pascens bacteria . This enzyme catalyzes the conversion of N-benzylformamide into dibenzylamine with formate as a by-product. Additionally, this compound can form addition compounds with phenol, p-cresol, and formic acid . These interactions highlight its versatility in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to block N-methyl-D-aspartate receptors, which are involved in synaptic transmission and plasticity . This blockade can affect neuronal signaling and potentially alter gene expression related to synaptic function. Additionally, this compound’s interaction with enzymes and proteins can modulate cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, its interaction with N-substituted formamide deformylase results in the production of dibenzylamine and formate . This interaction demonstrates its ability to modulate enzyme activity and influence metabolic processes. Additionally, this compound’s blockade of N-methyl-D-aspartate receptors highlights its role in modulating receptor activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, impacting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For example, in studies involving antihistamines in animals, varying dosages of compounds similar to this compound have shown different levels of efficacy and toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is produced through the action of N-substituted formamide deformylase, which converts N-benzylformamide into dibenzylamine . This metabolic pathway highlights the role of this compound in biochemical processes and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the bioavailability and efficacy of this compound in biochemical applications.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall efficacy in biochemical processes.

Properties

IUPAC Name

N-benzyl-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUMNQFVAMSSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942629
Record name N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20455-68-9
Record name Benzenemethanamine, N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20455-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBENZYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668U27NZZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dibenzylamine hydrochloride affect the sympathetic nervous system, specifically related to intraocular pressure?

A1: this compound, often referred to by its historical name Dibenamine, acts as an alpha-adrenergic receptor antagonist. [] While not directly discussed in the provided research excerpts, this antagonism has implications for the sympathetic nervous system's control over intraocular pressure.

Q2: The research mentions that this compound does not block norepinephrine's excitatory effects on neurons in the lateral vestibular nucleus (NVL). How does this contrast with its known mechanism of action as an alpha-adrenergic antagonist?

A2: This observation highlights a crucial aspect of this compound's action: it preferentially blocks alpha-adrenergic receptors but might not effectively block all subtypes or all actions mediated by norepinephrine. [] The researchers found that while this compound effectively blocks alpha-adrenergic responses in other contexts, it failed to inhibit norepinephrine's excitatory effects on NVL neurons. [] This suggests that norepinephrine's action on these specific neurons might involve a different receptor subtype or a different signaling pathway that is less sensitive to this compound's blocking action.

Q3: The research highlights the use of this compound as a tool to study adrenergic mechanisms. Can you elaborate on its applications in this context?

A3: Researchers have historically employed this compound to investigate and dissect the roles of alpha-adrenergic receptors in various physiological processes. [] By blocking these receptors, this compound allows researchers to discern the specific contributions of alpha-adrenergic signaling pathways.

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